REACTION_CXSMILES
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[I:1][C:2]1[NH:3][C:4]([I:8])=[C:5]([I:7])[N:6]=1.[H-].[Na+].[C:11]([NH:18][CH2:19][CH2:20]Br)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12].O>CN(C=O)C>[C:14]([O:13][C:11](=[O:12])[NH:18][CH2:19][CH2:20][N:3]1[C:4]([I:8])=[C:5]([I:7])[N:6]=[C:2]1[I:1])([CH3:17])([CH3:16])[CH3:15] |f:1.2|
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Name
|
|
Quantity
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15.295 g
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Type
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reactant
|
Smiles
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IC=1NC(=C(N1)I)I
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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11.534 g
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Type
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reactant
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Smiles
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C(=O)(OC(C)(C)C)NCCBr
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was further stirred at rt, under nitrogen, for 20 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated to 100° C.
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Type
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ADDITION
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Details
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After completion of the addition
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Type
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TEMPERATURE
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Details
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the resulting mixture was further heated at 100° C. for 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 0° C.
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Type
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EXTRACTION
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Details
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This mixture was extracted with ether (5×200 ml)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
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The crude was purified by FC (heptane/EA=3/2)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(NCCN1C(=NC(=C1I)I)I)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |